3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium
Description
3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Properties
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2)16(13-7-5-4-6-8-13)19(21)17(20(18)22)14-9-11-15(23-3)12-10-14/h4-12,17,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQXSXWNQWIYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(N1O)C2=CC=C(C=C2)OC)[O-])C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with phenylhydrazine to form the imidazole ring. The final step involves oxidation to introduce the oxido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxido group or other parts of the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium exerts its effects involves interactions with various molecular targets. For example, as a fluorescent probe, it binds to metal ions, causing a change in fluorescence that can be detected. In medicinal applications, it may interact with cellular proteins or DNA, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Another compound with similar structural features but different functional groups.
4,5-diaryl-3-hydroxy-2,2’-bipyridine-6-carbonitrile: Shares some structural similarities and is also used in photophysical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
